molecular formula C25H22N2O3S B2827436 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide CAS No. 1114658-04-6

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2827436
CAS No.: 1114658-04-6
M. Wt: 430.52
InChI Key: UECZAJNWHIPSAB-UHFFFAOYSA-N
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Description

2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide is a quinoline-based acetamide derivative characterized by a 4-methoxyphenyl substituent on the quinoline core and a methylthio group on the phenyl ring of the acetamide moiety.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-29-19-12-10-17(11-13-19)23-15-24(21-8-3-4-9-22(21)27-23)30-16-25(28)26-18-6-5-7-20(14-18)31-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECZAJNWHIPSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including thiazolo-triazoles, quinazolinones, and thiazolidinones. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity Synthetic Yield Reference
2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(3-(methylthio)phenyl)acetamide Quinoline 4-Methoxyphenyl, 3-(methylthio)phenyl acetamide Hypothesized anticancer/anti-infective Not reported Target
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) Thiazolo-triazole 4-Methoxyphenyl, morpholine-linked phenyl acetamide Anti-infective (broad-spectrum) 78%
2-{[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Quinazolinone 4-Methylphenyl, phenoxy phenyl acetamide Not reported (structural analog) Not reported
2-[(6-Chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinolinone Chloro, phenyl, 4-methylphenyl acetamide Potential kinase inhibition (structural) Not reported
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide Thiazolidinone-benzothiazole Benzothiazole, 4-chlorophenoxy, 4-methoxyphenyl acetamide Cytotoxic (HeLa cells, IC50 comparable to cisplatin) Not reported

Key Comparisons

Core Structure and Bioactivity Quinoline vs. Thiazolo-Triazole: Quinoline derivatives (e.g., the target compound) often target DNA topoisomerases or kinase pathways due to their planar aromatic structure . In contrast, thiazolo-triazole derivatives (e.g., compound 27) exhibit anti-infective properties, likely due to their ability to disrupt microbial enzymes or membranes . Quinazolinone Derivatives: These (e.g., ) share a nitrogen-rich heterocyclic core, which is common in kinase inhibitors (e.g., EGFR inhibitors), though specific data for the cited compound are lacking.

Substituent Effects Methoxy Groups: The 4-methoxyphenyl group in the target compound and compound 27 enhances solubility and binding to hydrophobic pockets in proteins, a feature critical for both anticancer and anti-infective activities .

Synthetic Approaches The target compound’s synthesis likely involves nucleophilic substitution (quinoline-4-yloxy linkage) and amide coupling, similar to methods in . For example, describes refluxing with ZnCl₂ in dioxane for heterocycle formation, while uses acetonitrile and triethylamine for acetamide coupling. Thiazolo-triazole derivatives (e.g., ) are synthesized via cyclocondensation of mercaptoacetic acid with hydrazides, achieving yields of 64–78%, suggesting efficient routes for sulfur-containing acetamides.

The methylthio group may further enhance potency by increasing cellular uptake. Anti-infective activity is plausible due to parallels with compound 27 , where the morpholine group enhances solubility and target interaction.

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